molecular formula C12H19NOS B13247614 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol

2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol

Cat. No.: B13247614
M. Wt: 225.35 g/mol
InChI Key: ZIPDCWYSDYCMET-UHFFFAOYSA-N
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Description

2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol is an organic compound that features a phenyl ring substituted with a methylsulfanyl group and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol typically involves the reaction of 4-(methylsulfanyl)phenylacetic acid with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the amino alcohol moiety, typically using strong reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deaminated products.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability. The amino alcohol moiety may participate in hydrogen bonding and electrostatic interactions with biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)phenylacetic acid: A precursor in the synthesis of 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol.

    2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)ethanol: A structurally similar compound with a shorter carbon chain.

    4-(Methylsulfanyl)phenethylamine: Lacks the hydroxyl group present in this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

2-[1-(4-methylsulfanylphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C12H19NOS/c1-9(8-14)13-10(2)11-4-6-12(15-3)7-5-11/h4-7,9-10,13-14H,8H2,1-3H3

InChI Key

ZIPDCWYSDYCMET-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=C(C=C1)SC

Origin of Product

United States

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